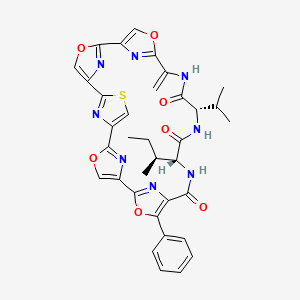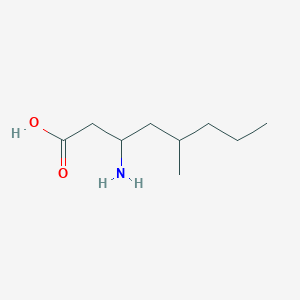![molecular formula C12H8N2O4 B11930598 [4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
[4,4'-Bipyridine]-3,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has carboxylic acid groups attached to the 3 and 3’ positions of the bipyridine structure. It is a versatile compound with significant applications in coordination chemistry, materials science, and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and catalytic properties .
Biology: In biological research, bipyridine derivatives are used to study metal ion interactions in biological systems. They can also serve as building blocks for designing bioactive molecules.
Industry: In the industrial sector, [4,4’-Bipyridine]-3,3’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2 and 2’ positions. It is commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-dicarboxylic acid but with carboxylic acid groups in the 3 and 3’ positions.
4,4’-Bipyridine: The parent compound without carboxylic acid groups, used as a precursor to various derivatives.
Uniqueness: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and advanced materials .
Eigenschaften
Molekularformel |
C12H8N2O4 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
MIAMXHQVTYLVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)




![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

